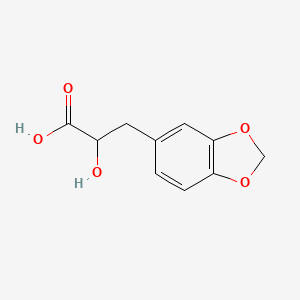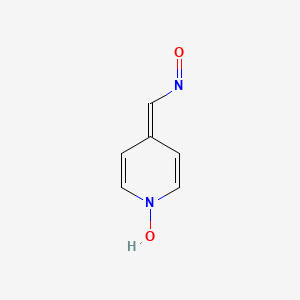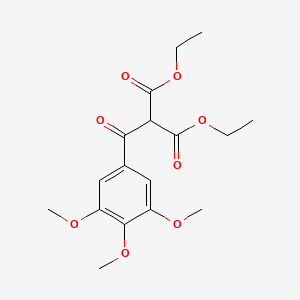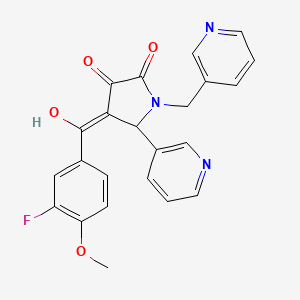
4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrole ring, multiple pyridine rings, and functional groups such as a fluoro-methoxybenzoyl and a hydroxy group. Its intricate structure suggests it may have interesting chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic synthesis techniques. A common synthetic route might include:
Formation of the Pyrrole Ring: Starting with a suitable precursor, such as a substituted pyridine, the pyrrole ring can be formed through a cyclization reaction. This often involves the use of reagents like acetic acid and a catalyst such as palladium on carbon (Pd/C).
Introduction of the Fluoro-Methoxybenzoyl Group: This step might involve a Friedel-Crafts acylation reaction, where the fluoro-methoxybenzoyl chloride reacts with the pyrrole derivative in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and stringent purification processes such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde, using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The fluoro-methoxybenzoyl group can be reduced to a corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The pyridine rings can participate in nucleophilic substitution reactions, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated pyridine derivatives, nucleophiles like amines or thiols
Major Products
Oxidation: Ketones or aldehydes
Reduction: Alcohols
Substitution: Substituted pyridine derivatives
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery studies.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions might allow for the development of derivatives with enhanced biological activity, potentially leading to new treatments for diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its unique properties might make it suitable for applications in fields such as pharmaceuticals, agrochemicals, and materials science.
作用机制
The mechanism of action of 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound might inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It could interact with cell surface receptors, modulating their activity and influencing cellular signaling pathways.
DNA Intercalation: The compound might intercalate into DNA, disrupting replication and transcription processes.
相似化合物的比较
Similar Compounds
- 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(pyridin-2-yl)-1-(pyridin-2-ylmethyl)-1H-pyrrol-2(5H)-one
- 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(pyridin-4-yl)-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one
Uniqueness
The uniqueness of 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one lies in its specific substitution pattern and functional groups. The presence of both fluoro and methoxy groups on the benzoyl ring, combined with the hydroxy group on the pyrrole ring, provides a distinct set of chemical properties and potential biological activities that differentiate it from similar compounds.
属性
CAS 编号 |
618074-71-8 |
|---|---|
分子式 |
C23H18FN3O4 |
分子量 |
419.4 g/mol |
IUPAC 名称 |
(4Z)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-pyridin-3-yl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H18FN3O4/c1-31-18-7-6-15(10-17(18)24)21(28)19-20(16-5-3-9-26-12-16)27(23(30)22(19)29)13-14-4-2-8-25-11-14/h2-12,20,28H,13H2,1H3/b21-19- |
InChI 键 |
FIRXFEKQKYIUQQ-VZCXRCSSSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CN=CC=C4)/O)F |
规范 SMILES |
COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CN=CC=C4)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3,4-dihydroxyphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B12003199.png)
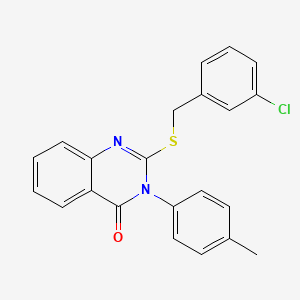
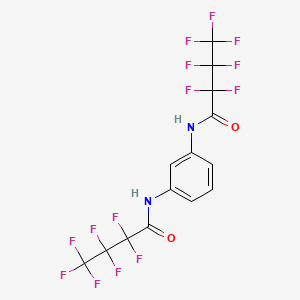

![Ethyl 2-[(2,2,2-trichloro-1-{[(4-chlorophenoxy)acetyl]amino}ethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12003224.png)

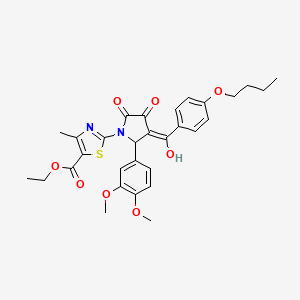
![N'-[(E)-(4-methylphenyl)methylideneamino]-N-phenyloxamide](/img/structure/B12003263.png)


